molecular formula C17H26O2 B13572923 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one

Cat. No.: B13572923
M. Wt: 262.4 g/mol
InChI Key: WZEAKBJUADOMGD-UHFFFAOYSA-N
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Description

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is an organic compound with a unique structure that includes a hydroxyphenyl group substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a suitable propanone derivative. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenylpropanones .

Scientific Research Applications

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related conditions.

    Industry: Utilized as a stabilizer in polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This compound targets molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares a similar hydroxyphenyl structure but lacks the propanone group.

    3,5-Di-tert-butyl-4-hydroxyanisole: Contains a methoxy group instead of a hydroxy group.

    3,5-Di-tert-butylcatechol: Features two hydroxy groups on the benzene ring.

Uniqueness

1-(3,5-Di-tert-butyl-2-hydroxyphenyl)propan-1-one is unique due to its combination of a hydroxyphenyl group with tert-butyl substitutions and a propanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(3,5-ditert-butyl-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C17H26O2/c1-8-14(18)12-9-11(16(2,3)4)10-13(15(12)19)17(5,6)7/h9-10,19H,8H2,1-7H3

InChI Key

WZEAKBJUADOMGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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